Cas no 875-74-1 (D-2-Phenylglycine)

El D-2-Fenilglicina es un aminoácido no proteico de gran importancia en la síntesis de compuestos farmacéuticos y químicos. Su estructura química, caracterizada por un grupo fenilo unido al carbono alfa del ácido glicina, le confiere propiedades únicas como precursor en la producción de antibióticos beta-lactámicos, como las penicilinas y cefalosporinas. Este compuesto ópticamente activo (forma D) destaca por su alta pureza y estabilidad, lo que facilita su uso en reacciones estereoselectivas. Su solubilidad en agua y solventes orgánicos moderadamente polares lo hace versátil en aplicaciones industriales y de laboratorio. Además, su bajo perfil de toxicidad y biodegradabilidad lo convierten en una opción sostenible para procesos químicos avanzados.
D-2-Phenylglycine structure
D-2-Phenylglycine structure
Nombre del producto:D-2-Phenylglycine
Número CAS:875-74-1
MF:C8H9NO2
Megavatios:151.162562131882
MDL:MFCD00008061
CID:40158
PubChem ID:70134

D-2-Phenylglycine Propiedades químicas y físicas

Nombre e identificación

    • (R)-2-Amino-2-phenylacetic acid
    • H-D-PHG-OH
    • D-(-)-2-PHENYLGLYCINE
    • D-2-PHENYLGLYCINE
    • D-(-)-A-AMINOPHENYLACETIC ACID
    • D(-)-ALPHA-AMINOPHENYLACETIC ACID
    • D-ALPHA-AMINOPHENYLACETIC ACID
    • (-)-D-ALPHA-PHENYLGLYCINE
    • D-ALPHA-PHENYLGLYCINE
    • D-AMINOPHENYLACETIC ACID
    • D-(-)-A-PHENYLAMINOACETIC ACID
    • D-(-)-A-PHENYLGLYCINE
    • D-(-)-PHENYLGLYCINE
    • D-PHENYLGLYCINE
    • H-D-(PHENYL)GLY-OH
    • PHENYLGLYCINE-D
    • (R)-(-)-2-PHENYLGLYCINE
    • (R)-(-)-ALPHA-AMINOPHENYLACETIC ACID
    • (R)-ALPHA-AMINOPHENYLACETIC ACID
    • (R)-(-)-ALPHA-PHENYLAMINOACETIC ACID
    • D-(-)-α-Phenylglycine
    • D-(-)-2-Phenylglycin
    • D(-)-alpha-Phenylglycine
    • D-(-)-alpha-Phenylglycine
    • D-(-)-α-Aminophenylacetic acid
    • (R)-(-)-α-Aminophenylacetic Acid
    • (2R)-amino(phenyl)acetic acid
    • (R)-Phenylglycine
    • (2R)-2-amino-2-phenylacetic acid
    • GF5LYS471N
    • Benzeneacetic acid, .alpha.-amino-, (R)-
    • (2R)-amino(phenyl)ethanoic acid
    • ZGUNAGUHMKGQNY-SSDOTTSWSA-N
    • Phenylglycine, D-
    • D(-)-alpha-P
    • Cefalexin
    • D-2-Phenylglycin
    • Cephalexin Impurity A(EP)
    • (αR)-α-Aminobenzeneacetic acid (ACI)
    • Benzeneacetic acid, α-amino-, (R)- (ZCI)
    • Glycine, 2-phenyl-, D- (8CI)
    • (-)-(R)-Phenylglycine
    • (-)-Phenylglycine
    • (2R)-2-Azaniumyl-2-phenylacetate
    • (2R)-Amino-2-phenylethanoic acid
    • (R)-2-Amino-2-phenylethanoic acid
    • (R)-2-Phenyl-2-aminoethanoic acid
    • (R)-2-Phenylglycine
    • (R)-α-Phenylglycine
    • D-(-)-Aminophenylacetic acid
    • D-C-Phenylglycine
    • D-α-Aminophenylacetic acid
    • D-α-Phenylglycine
    • D-2-Phenylglycine,99%
    • Ampicillin Sodium Imp. L (EP): (2R)-2-Amino-2-phenylaceticAcid (D-Phenylglycine)
    • R(-)-.alpha.-Aminophenylacetic acid
    • (2R)-2-Amino-2-phenylacetic Acid (D-Phenylglycine)
    • Maybridge1_004326
    • EC 212-876-3
    • 875-74-1
    • D-(-)-
    • D-.ALPHA.-AMINOPHENYLACETIC ACID
    • BS-9878
    • CS-W010965
    • M03223
    • .ALPHA.-PHENYLGLYCINE (R)-FORM
    • D-(-)- alpha -Phenylglycine
    • D?(?)-
    • CEFACLOR IMPURITY A [EP IMPURITY]
    • HY-W010249
    • R-(-)-a-Aminophenylacetic acid
    • D-(-)-.ALPHA.-AMINOPHENYLACETIC ACID
    • DTXSID50889362
    • F0001-2370
    • HMS553M16
    • Amino(phenyl)acetic acid -, (alphaR)-
    • .ALPHA.-PHENYLGLYCINE (R)-FORM [MI]
    • CHEBI:44962
    • MFCD00008061
    • H-D-Phg-OH (R)-2-Phenylglycine
    • UNII-GF5LYS471N
    • Benzeneacetic acid, alpha-amino-, (alphaR)-
    • (R)-.ALPHA.-PHENYLGLYCINE
    • Epitope ID:117719
    • PG9
    • d-.alpha.-Phenylglycine
    • AMPICILLIN, ANHYDROUS IMPURITY L [EP IMPURITY]
    • SCHEMBL159420
    • Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-
    • AMPICILLIN TRIHYDRATE IMPURITY L [EP IMPURITY]
    • AKOS001426180
    • EN300-34338
    • AKOS015853778
    • D-(-)-alpha-Phenylglycine, puriss., >=99.0% (NT)
    • R-(-)-alpha-Aminophenylacetic acid
    • Dihydrophenlglycine,(S)
    • D-(-)-.alpha.-Phenylglycine
    • JFD 03710
    • BDBM50179720
    • Q423849
    • Glycine, 2-phenyl-, D-
    • D(-).alpha.-Aminophenylacetic acid
    • EINECS 212-876-3
    • D-(-)-alpha-Phenylglycine, 99%
    • P0820
    • A-Phenylglycine
    • Z278101784
    • CHEMBL1403
    • D-2-Phenylglycine
    • MDL: MFCD00008061
    • Renchi: 1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1
    • Clave inchi: ZGUNAGUHMKGQNY-SSDOTTSWSA-N
    • Sonrisas: [C@H](C1C=CC=CC=1)(N)C(=O)O
    • Brn: 2208676

Atributos calculados

  • Calidad precisa: 151.063329g/mol
  • Carga superficial: 0
  • XLogP3: -1.7
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Cuenta de enlace giratorio: 2
  • Masa isotópica única: 151.063329g/mol
  • Masa isotópica única: 151.063329g/mol
  • Superficie del Polo topológico: 63.3Ų
  • Recuento de átomos pesados: 11
  • Complejidad: 141
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: White or off white crystalline powder
  • Denso: 1.2 g/cm3 (20℃)
  • Punto de fusión: 302 °C (dec.) (lit.)
  • Punto de ebullición: 288.7°C at 760 mmHg
  • Punto de inflamación: Fahrenheit: 302 ° f
    Celsius: 150 ° c
  • índice de refracción: -158 ° (C=1, 1mol/L HCl)
  • Coeficiente de distribución del agua: 0.3g/100mL
  • PSA: 63.32000
  • Logp: 1.47130
  • Disolución: 水溶解性
  • Actividad óptica: [α]20/D −155°, c = 1 in 1 M HCl
  • Rotación específica: -156 º (c=1,1N HCl)
  • Merck: 7291

D-2-Phenylglycine Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H302-H315-H319-H335
  • Declaración de advertencia: P261-P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: S24/25: prevent skin and eye contact.
  • Instrucciones de Seguridad: S24/25
  • Señalización de mercancías peligrosas: T
  • Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,Room temperature
  • TSCA:Yes

D-2-Phenylglycine Datos Aduaneros

  • Código HS:29224995

D-2-Phenylglycine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-34338-100.0g
(2R)-2-amino-2-phenylacetic acid
875-74-1 95.0%
100.0g
$67.0 2025-03-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023143-100g
D-2-Phenylglycine
875-74-1 95%
100g
¥79 2024-05-21
AK Scientific
J52014-100g
D(-)-alpha-Phenylglycine
875-74-1 97%
100g
$21 2023-09-15
Enamine
EN300-34338-0.1g
(2R)-2-amino-2-phenylacetic acid
875-74-1 95.0%
0.1g
$19.0 2025-03-18
Enamine
EN300-34338-0.25g
(2R)-2-amino-2-phenylacetic acid
875-74-1 95.0%
0.25g
$19.0 2025-03-18
Enamine
EN300-34338-10.0g
(2R)-2-amino-2-phenylacetic acid
875-74-1 95.0%
10.0g
$32.0 2025-03-18
Ambeed
A132525-500g
H-D-Phg-OH
875-74-1 98%
500g
$67.0 2025-02-26
BAI LING WEI Technology Co., Ltd.
217782-25g
D-(-)-2-Phenylglycine, 99%
875-74-1 99%
25g
¥ 209 2022-04-26
TRC
P327125-1g
D-(-)-2-Phenylglycine
875-74-1
1g
$ 167.00 2023-09-06
eNovation Chemicals LLC
D484968-1g
H-D-PHG-OH
875-74-1 97%
1g
$120 2023-08-31

D-2-Phenylglycine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Sulfuric acid Solvents: Water ;  120 min, pH 8, 277 K
Referencia
Enzyme Distribution Derived from Macroscopic Particle Behavior of an Industrial Immobilized Penicillin-G Acylase
van Roon, Jeroen L.; et al, Biotechnology Progress, 2003, 19(5), 1510-1518

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Ammonium acetate Solvents: Water ;  30 min, pH 8, 20 °C
1.2 Catalysts: Nitrilase
Referencia
Chemoenzymatic Method for Enantioselective Synthesis of (R)-2-Phenylglycine and (R)-2-Phenylglycine Amide from Benzaldehyde and KCN Using Difference of Enzyme Affinity to the Enantiomers
Kawahara, Nobuhiro; et al, ChemCatChem, 2018, 10(21), 5014-5020

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9
Referencia
In vitro synthesis of new cyclodepsipeptides of the PF1022-type: probing the α-D-hydroxy acid tolerance of PF1022 synthetase
Mueller, Jane; et al, ChemBioChem, 2009, 10(2), 323-328

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Sodium dodecylsulfonate ,  Sodium nitrite ,  Sulfuric acid Solvents: 1-Pentanol
Referencia
Chemoenzymatic synthesis of D-phenylglycine
Li, Jun; et al, Zhongguo Yaoke Daxue Xuebao, 2000, 31(4), 294-296

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Sodium periodate Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  30 min
1.2 2 h
Referencia
Novel enantioselective synthesis of both enantiomers of furan-2-yl amines and amino acids
Demir, Ayhan; et al, Helvetica Chimica Acta, 2003, 86(1), 91-105

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ,  Water
Referencia
The asymmetric synthesis of α-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-α-azido carboxylic acids
Evans, David A.; et al, Journal of the American Chemical Society, 1990, 112(10), 4011-30

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referencia
Asymmetric synthesis of α-amino acids and α-N-hydroxyamino acids from N-acylbornane-10,2-sultams: 1-chloro-1-nitrosocyclohexane as a practical [NH2+] equipment
Oppolzer, Wolfgang; et al, Helvetica Chimica Acta, 1992, 75(6), 1965-78

Synthetic Routes 8

Condiciones de reacción
Referencia
D(-)-α-Phenylglycine
, Federal Republic of Germany, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol
Referencia
Asymmetric induction. II. Phase transfer-catalyzed reaction of benzaldehyde with chloroform and chiral amines
Shi, Yaozeng; et al, Youji Huaxue, 1987, (5), 350-3

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: Penicillin amidase Solvents: Water ;  4 h, pH 7.5, 25 °C
Referencia
Enzyme catalyzed biotransformations in aqueous two-phase systems with precipitated substrate and/or product
Kasche, V.; et al, Biotechnology and Bioengineering, 1995, 45(3), 261-7

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 110 °C
Referencia
Enantioselective Hydrocyanation of N-Protected Aldimines
Uemura, Masato; et al, Organic Letters, 2012, 14(3), 882-885

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: 2-Aminohexano-6-lactam racemase ,  D-Amino acid amidase Solvents: Water ;  24 h, pH 8, 40 °C
Referencia
Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme System
Yasukawa, Kazuyuki; et al, Advanced Synthesis & Catalysis, 2012, 354(17), 3327-3332

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  20 min, rt
1.2 Reagents: Potassium hexafluorophosphate Solvents: Water ;  20 min, rt
Referencia
Diastereoselective photooxidation and reduction of chiral iridium(III) complexes
Li, Li-Ping; et al, Inorganic Chemistry, 2019, 58(1), 785-793

Synthetic Routes 14

Condiciones de reacción
Referencia
Enzymic conversion of N-carbamoyl-D-amino acids to D-amino acids
Olivieri, R.; et al, Enzyme and Microbial Technology, 1979, 1(3), 201-4

Synthetic Routes 15

Condiciones de reacción
Referencia
Enzymic conversion of N-carbamoyl-D-amino acids to D-amino acids
Olivieri, R.; et al, Enzyme and Microbial Technology, 1979, 1(3), 201-4

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol
Referencia
Enhanced Diastereoselectivity in the Asymmetric Ugi Reaction Using a New "Convertible" Isonitrile
Linderman, Russell J.; et al, Journal of Organic Chemistry, 1999, 64(2), 336-337

Synthetic Routes 17

Condiciones de reacción
Referencia
A stereo-inverting D-phenylglycine aminotransferase from Pseudomonas stutzeri ST-201: purification, characterization and application for D-phenylglycine synthesis
Wiyakrutta, Suthep; et al, Journal of Biotechnology, 1997, 55(3), 193-203

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Sodium periodate Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water
1.2 Reagents: Ruthenium trichloride Solvents: Dichloromethane
Referencia
Reversal of the stereochemical course of the addition of phenylmagnesium bromide to N-benzylimines derived from R-glyceraldehyde depending on the O-protecting group and its application to the synthesis of both enantiomers of phenylglycine
Badorrey, Ramon; et al, Tetrahedron, 1997, 53(4), 1411-1416

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water
Referencia
Practical and Convenient Enzymatic Synthesis of Enantiopure α-Amino Acids and Amides
Wang, Mei-Xiang; et al, Journal of Organic Chemistry, 2002, 67(18), 6542-6545

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  70 °C; 5 min, 70 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water
Referencia
Resolution/Deracemization of Chiral α-Amino Acids Using Resolving Reagents with Flexible Stereogenic Centers
Soloshonok, Vadim A.; et al, Journal of the American Chemical Society, 2009, 131(21), 7208-7209

Synthetic Routes 21

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Amidase Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water
Referencia
Practical and Convenient Enzymatic Synthesis of Enantiopure α-Amino Acids and Amides
Wang, Mei-Xiang; et al, Journal of Organic Chemistry, 2002, 67(18), 6542-6545

Synthetic Routes 22

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Cobalt chloride (CoCl2) Catalysts: Amidase Solvents: Water ;  30 min, pH 7.5, 40 °C
Referencia
Enzymic resolution of DL-phenylglycine
Machado, Georgia D. C.; et al, Process Biochemistry (Oxford, 2005, 40(10), 3186-3189

Synthetic Routes 23

Condiciones de reacción
Referencia
Microbial transformation of hydantoins to amino acids. III. Microbial transformation of hydantoins to N-carbamyl-D-amino acids
Takahashi, Satomi; et al, Journal of Fermentation Technology, 1979, 57(4), 328-32

D-2-Phenylglycine Raw materials

D-2-Phenylglycine Preparation Products

D-2-Phenylglycine Proveedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:875-74-1)D(-)-alpha-Phenylglycine
Número de pedido:3435669
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Friday, 18 April 2025 17:08
Precio ($):discuss personally

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